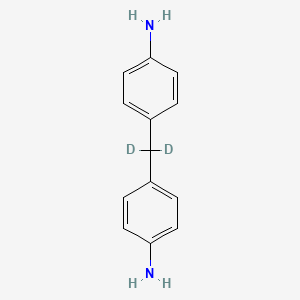

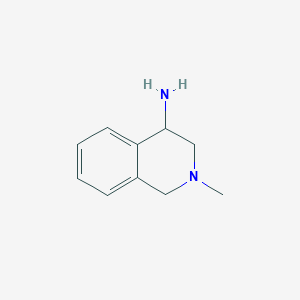

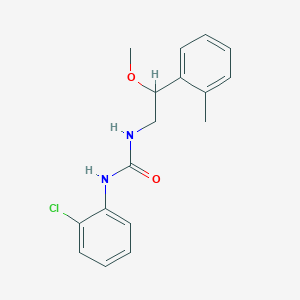

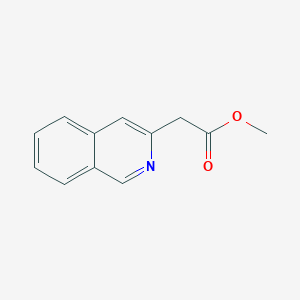

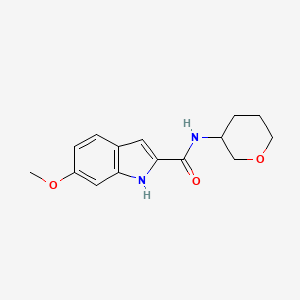

![molecular formula C14H19N3O3S B2946806 2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034452-93-0](/img/structure/B2946806.png)

2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a benzo[c][1,2,5]thiadiazol-1(3H)-yl group, which is a type of heterocyclic compound . The molecule also contains an acetamide group, which consists of a carbonyl group (C=O) attached to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is known to be highly strained due to its three-membered ring structure . The benzo[c][1,2,5]thiadiazol-1(3H)-yl group would add further complexity to the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, we can only infer that this compound might exhibit properties typical of cyclopropyl groups, benzo[c][1,2,5]thiadiazol-1(3H)-yl groups, and acetamides .Scientific Research Applications

Synthetic Chemistry

The cyclopropane moiety within the compound’s structure is of significant interest in synthetic chemistry due to its unique structural and chemical properties . This structural motif is essential for biological activities and is widespread in natural products. The compound can serve as a key intermediate in synthesizing cyclopropane-containing natural products, where understanding the enzymatic cyclopropanations is crucial.

Pharmaceutical Development

The exceptional stability of the cyclopropylmethyl carbocation, a feature related to the compound’s structure, is a topic of interest in pharmaceutical chemistry . This stability can be exploited in the development of new drugs, where the compound could be used to create more stable and effective pharmaceuticals.

Chemical Biology

In chemical biology, the compound’s cyclopropane ring can be used to study enzyme mechanisms and biological pathways . Its unique structure allows for the exploration of cyclopropane biosynthesis and the engineering of enzymes required for forming this motif.

Photochemistry

The compound’s structure allows for potential applications in photochemistry, such as in photoactivated formal [3 + 2] cycloaddition reactions . These reactions are crucial for creating complex molecular structures in the field of photochemical synthesis.

Antimicrobial and Antiviral Research

Imidazole and indole derivatives, which share structural similarities with the compound, are known for their broad range of chemical and biological properties, including antimicrobial and antiviral activities . The compound could be used to synthesize new derivatives with potential as antimicrobial and antiviral agents.

Agricultural Chemistry

Indole derivatives, which are structurally related to the compound, play a role in plant growth and development as hormones . The compound could be used to synthesize analogs of these hormones, contributing to research in agricultural chemistry.

properties

IUPAC Name |

2-cyclopropyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-16-12-4-2-3-5-13(12)17(21(16,19)20)9-8-15-14(18)10-11-6-7-11/h2-5,11H,6-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTKIWOJSUUPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)

![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)